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Compound of Interest

Compound Name:
8-Methoxy-1H-benzo[d]azepin-

2(3H)-one

Cat. No.: B1334708 Get Quote

An in-depth analysis of methoxy-benzazepinone derivatives reveals key structural determinants

for their diverse biological activities, ranging from neuroprotection to anticancer effects. This

guide provides a comparative overview of their structure-activity relationships (SAR), supported

by experimental data and detailed protocols, to aid researchers and drug development

professionals in the design of novel and potent therapeutic agents.

Methoxy-benzazepinone and its analogs represent a versatile scaffold in medicinal chemistry,

demonstrating significant potential in targeting a variety of biological pathways. The position

and substitution of the methoxy group, alongside modifications to the benzazepine core, have

been shown to drastically influence the potency and selectivity of these compounds. This guide

synthesizes findings from multiple studies to present a clear comparison of their SAR across

different therapeutic targets.

Comparative Structure-Activity Relationship
The biological activity of methoxy-benzazepinone derivatives is intricately linked to their

chemical structure. The following tables summarize the quantitative SAR data for different

series of these compounds, highlighting the impact of structural modifications on their inhibitory

or antagonistic activities.

NR2B-Selective NMDA Receptor Antagonists
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A series of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, derived from the cleavage

and reconstitution of ifenprodil, have been identified as potent and selective NR2B-selective

NMDA receptor antagonists. The key SAR findings are summarized below.[1]

Compound
N-linked
Residue

Ki (nM) for
NR2B

Selectivity
vs. σ1 (Ki,
nM)

Selectivity
vs. σ2 (Ki,
nM)

IC50 (nM)
for
Glutamate-
induced
Cytotoxicity

12 H - - - -

13 (WMS-

1405)
4-phenylbutyl 5.4 >10,000 >10,000 360

31

4-

phenylcycloh

exyl

10 33 82 -

Data sourced from Wünsch et al. (2010).[1]

Key SAR Insights:

The presence of a 7-methoxy group on the benzazepine core is a crucial feature.

A secondary amine at position 3 serves as a central point for introducing various N-linked

residues.[1]

A spacer of four methylene units between the basic nitrogen and a terminal phenyl group in

the side chain leads to high NR2B affinity.[1]

The 4-phenylbutyl derivative (13) exhibits excellent potency and selectivity for the NR2B

receptor.[1]

Conformational restriction of the side chain, as seen in the 4-phenylcyclohexyl derivative

(31), maintains high NR2B affinity but introduces significant off-target activity at sigma

receptors.[1]
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P-glycoprotein (P-gp) Inhibitors for Multidrug Resistance
(MDR) Reversal
The methoxy group has been identified as a key substituent in various heterocyclic scaffolds for

the reversal of P-gp-mediated multidrug resistance.

Key SAR Insights:

Methoxy substitution is generally favorable for P-gp inhibition.[2]

Double methoxy substitutions often lead to better MDR reversal activity compared to single

substitutions.[2]

The position of the methoxy group is critical, with ortho-substitution on benzene and

naphthalene derivatives showing enhanced P-gp inhibition.[2] In contrast, 2,6-dimethoxy

phenyl substitution was found to decrease activity.[2]

For quinazolineamine derivatives, electron-donating groups like methoxy enhance inhibitory

activity compared to electron-withdrawing groups.[2]

Anticancer Agents
Methoxy-substituted benzazepinones and related structures have been investigated for their

antiproliferative activities.

Indolobenzazepine-Derived Ligands: A series of indole ring-fused benzazepinones have

shown promising cytotoxic activities against breast cancer cell lines, with IC50 values in the

low micromolar to nanomolar range.[3]

1,5-Dihydrobenzo[e][1][4]oxazepin-2(3H)-ones for AML: In a series of compounds designed

to induce differentiation in acute myeloid leukemia (AML) cells, the inclusion of a para-

methoxy group on a phenyl sulfonamide substituent retained activity.[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays cited in the evaluation of methoxy-
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benzazepinones.

Radioligand Binding Assay for NR2B Receptor Affinity
This protocol is based on the methods used to determine the binding affinity of 7-methoxy-3-

benzazepin-1-ol derivatives.

Materials:

Cell membranes from L(tk-) cells stably expressing human GluN1/GluN2B receptors.

[³H]Ifenprodil (radioligand).

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Test compounds (methoxy-benzazepinone derivatives).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, combine the cell membranes, [³H]ifenprodil (at a final concentration close

to its Kd), and either the test compound or vehicle.

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the

radioactivity using a liquid scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a known non-

radioactive ligand (e.g., ifenprodil).

Calculate the percentage of specific binding at each concentration of the test compound and

determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

MTT Assay for Antiproliferative Activity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer

cell lines.

Materials:

Cancer cell lines (e.g., MCF-7 breast cancer cells).

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics.

Test compounds (methoxy-benzazepinone derivatives) dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

96-well microplates.

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours).

After the incubation period, add the MTT solution to each well and incubate for an additional

2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570

nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following

diagrams illustrate key signaling pathways and workflows.
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Caption: NMDA Receptor Antagonism by Methoxy-Benzazepinones.
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Caption: General workflow for SAR studies of methoxy-benzazepinones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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